(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazone linkage, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbohydrazide with 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its efficacy and safety profiles are evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-Cyano-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- (2Z)-2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-iminobutanenitrile
Uniqueness
What sets (2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22N6O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-3-hydroxy-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C25H22N6O3/c1-17-21(25(34)31(30(17)2)20-13-7-4-8-14-20)28-29-22(23(32)18-10-5-3-6-11-18)24(33)27-19-12-9-15-26-16-19/h3-16,32H,1-2H3,(H,27,33) |
InChI Key |
JQUHZYASMWASCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC(=C(C3=CC=CC=C3)O)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.